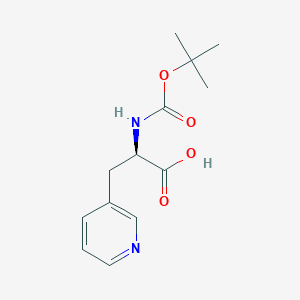

Boc-D-3-Pal-OH

Descripción

The exact mass of the compound Boc-3-(3-pyridyl)-D-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBCSWWZSSVXRQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370340 | |

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98266-33-2 | |

| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98266-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-3-Pal-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-D-3-(3'-pyridyl)-alanine, commonly referred to as Boc-D-3-Pal-OH. This synthetic amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics. This document details its chemical and physical properties, provides insights into its application in drug discovery, outlines experimental protocols for its use, and illustrates relevant biological signaling pathways.

Core Properties of this compound

This compound is a white to off-white crystalline powder. Its key identifying and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 98266-33-2 | [] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [2] |

| Molecular Weight | 266.29 g/mol | [2] |

| Appearance | White to off-white powder | [] |

| Melting Point | 134-148 °C | [] |

| Boiling Point | 452.9 °C at 760 mmHg | [] |

| Density | 1.200 g/cm³ | [] |

| Purity | ≥98% (HPLC) | [] |

Solubility Profile

The solubility of this compound is a critical factor in its application in peptide synthesis. While highly soluble in dimethyl sulfoxide (DMSO), its solubility in other common organic solvents used in SPPS is also an important consideration.

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL (375.53 mM) | [2] |

| DMF | Soluble (0.3 g in 2 mL) | [3] |

| NMP | Generally soluble for Boc-amino acids | [4] |

| DCM | Generally soluble for Boc-amino acids | [4] |

Spectroscopic Data

-

¹H NMR: Peaks corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the alanine backbone, and the protons of the pyridyl ring.

-

FT-IR: Characteristic peaks for the carbonyl groups of the carboxylic acid and the Boc protecting group, N-H stretching, and aromatic C-H stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (266.29 g/mol ).

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of peptide-based drugs, particularly in the fields of oncology and neurology[]. The incorporation of the 3-pyridylalanine residue can enhance the biological activity and pharmacokinetic properties of peptides.

Notably, this amino acid derivative has been utilized in the synthesis of antagonists for:

-

Gonadotropin-Releasing Hormone (GnRH) Receptors: GnRH receptor antagonists are used in the treatment of hormone-dependent cancers, such as prostate and breast cancer.

-

Vasopressin Receptors: Vasopressin receptor antagonists have applications in treating conditions like hyponatremia and heart failure.

The pyridine ring in this compound can participate in specific interactions with biological targets, potentially leading to improved receptor binding and efficacy.

Signaling Pathways

Peptides incorporating D-3-pyridylalanine can modulate key signaling pathways involved in cell proliferation, survival, and hormonal regulation. Below are graphical representations of the GnRH and Vasopressin receptor signaling pathways, which are frequent targets for therapeutics synthesized using this compound.

Caption: GnRH Receptor Signaling Pathway.[5][6][7]

Caption: Vasopressin V1 and V2 Receptor Signaling Pathways.[8][9][10]

Experimental Protocols

The following section provides detailed methodologies for the key experimental steps involving this compound in the context of Boc-based solid-phase peptide synthesis (SPPS).

Boc Deprotection Protocol

This protocol outlines the removal of the N-terminal Boc protecting group to allow for the coupling of the next amino acid.

Caption: Boc Deprotection Workflow for SPPS.[11][12]

Methodology:

-

Resin Swelling: Swell the Boc-peptide-resin in Dichloromethane (DCM).

-

Pre-wash: Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes. This initial wash helps to improve the efficiency of the main deprotection step.[12]

-

Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes to ensure complete removal of the Boc group.[12]

-

Washing:

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin three times for two minutes each with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF).[11]

-

Final Wash: Wash the resin three to five times with DMF to remove excess base and prepare for the subsequent coupling step.[11]

Coupling Protocol using HBTU/DIEA

This protocol describes the coupling of this compound to the deprotected N-terminal of the peptide-resin using the common activating agent HBTU.

Caption: Coupling Workflow for this compound using HBTU/DIEA.[13]

Methodology:

-

Prepare Amino Acid Solution: Dissolve 2.0 equivalents of this compound (relative to the resin substitution) in DMF (approximately 5 mL per gram of resin).[13]

-

Add to Resin: Add the amino acid solution to the deprotected and neutralized peptide-resin.

-

Activation:

-

Coupling Reaction: Mix the reaction vessel for 5-10 minutes.[13]

-

Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling reaction should be allowed to proceed for a longer duration or be repeated.

-

Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts.[13]

Conclusion

This compound is a key reagent for the synthesis of complex and biologically active peptides. Its unique structural features make it particularly useful for the development of therapeutics targeting GPCRs like the GnRH and vasopressin receptors. A thorough understanding of its properties and the appropriate experimental protocols for its use is essential for researchers in the field of peptide chemistry and drug development. This guide provides a foundational understanding to facilitate the effective use of this important synthetic amino acid.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Peptidochem: this compound CAS#98266-33-2 (GLB ID-20107) [peptidochem.com]

- 4. peptide.com [peptide.com]

- 5. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to Boc-D-3-Pal-OH: Chemical Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-3-(3-pyridyl)alanine (Boc-D-3-Pal-OH), a pivotal building block in modern peptide synthesis and drug discovery. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and provides detailed experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS).

Chemical Structure and IUPAC Name

This compound is a derivative of the non-proteinogenic amino acid D-3-(3-pyridyl)alanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains.

The IUPAC name for this compound is (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid .

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 266.29 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1][3] |

| Melting Point | 134-148 °C | [1] |

| Density | 1.200 g/cm³ | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (≥100 mg/mL) | [3] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis are outlined below. These protocols are provided as representative examples and may require optimization based on specific laboratory conditions and reagents.

Synthesis of this compound

This protocol is adapted from a similar synthesis for the L-enantiomer and is applicable for the preparation of this compound starting from D-3-(3-pyridyl)alanine.

Materials:

-

D-3-(3-pyridyl)alanine

-

Anhydrous potassium carbonate

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Citric acid

-

Sodium chloride

-

Magnesium sulfate (anhydrous)

-

Diethyl ether

-

Ice bath

-

Stirring apparatus

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a stirred, ice-cooled suspension of D-3-(3-pyridyl)alanine (1 equivalent) in water, add anhydrous potassium carbonate (1 equivalent).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in 1,4-dioxane over a period of 10 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.

-

Concentrate the reaction mixture by evaporating the bulk of the 1,4-dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Saturate the aqueous solution with solid sodium chloride and extract the product with ethyl acetate (5 times).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate to a low volume under reduced pressure until crystallization begins.

-

Chill the solution at 0°C for 1 hour to complete crystallization.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry to yield this compound.

Incorporation of this compound in Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines a standard cycle for the incorporation of a Boc-protected amino acid, such as this compound, onto a solid support (resin) during peptide synthesis.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagent (e.g., HBTU, HATU)

-

Hydroxybenzotriazole (HOBt) (if required by the coupling reagent)

-

SPPS reaction vessel

-

Shaker or automated synthesizer

Procedure:

1. Resin Preparation:

-

Swell the resin (e.g., Merrifield or PAM resin) in DCM within the reaction vessel.

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.

-

Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM to remove residual acid.

3. Neutralization:

-

Neutralize the resin-bound amine salt by washing twice with a 5-10% solution of DIEA in DCM or DMF for 2 minutes each.

-

Wash the resin with DMF to prepare for the coupling step.

4. Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3-4 equivalents relative to the resin loading) by dissolving it with a coupling reagent (e.g., HBTU, 3-4 equivalents) and HOBt (if necessary) in DMF.

-

Add DIEA (6-8 equivalents) to the amino acid solution to initiate activation.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a ninhydrin test; a negative result (yellow solution) indicates complete coupling.

5. Washing:

-

Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its incorporation in solid-phase peptide synthesis.

Caption: Chemical structure of this compound.

Caption: General workflow for one cycle of Boc-SPPS.

References

Navigating the Solubility of Boc-D-3-Pal-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-tert-Butyloxycarbonyl-D-3-(3-pyridyl)-alanine (Boc-D-3-Pal-OH), a pivotal unnatural amino acid derivative in peptide synthesis and drug discovery. Understanding its solubility in various organic solvents is critical for its effective application in synthetic workflows, ensuring optimal reaction conditions, and facilitating purification processes. This document outlines available solubility data, provides detailed experimental protocols for solubility determination, and illustrates the integration of this compound into peptide synthesis workflows.

Core Concepts: Understanding the Solubility of Boc-Protected Amino Acids

The solubility of Boc-protected amino acids, such as this compound, is governed by the interplay of the lipophilic tert-butyloxycarbonyl (Boc) group, the polar amino acid backbone, and the specific side chain. The Boc group generally enhances solubility in non-polar organic solvents compared to the unprotected amino acid. The pyridyl side chain in this compound introduces a degree of polarity and the potential for hydrogen bonding, influencing its solubility profile across a range of solvents.

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, information from chemical suppliers and analogous compounds allows for a well-founded assessment.

| Solvent | Solvent Family | Quantitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | ≥ 100 mg/mL (375.53 mM) | Highly soluble, saturation point not determined. Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended. |

| Chloroform | Chlorinated | Soluble | Qualitative data for the L-isomer suggests good solubility. |

| Dichloromethane (DCM) | Chlorinated | Soluble | Qualitative data for the L-isomer suggests good solubility. Commonly used in peptide synthesis. |

| Ethyl Acetate | Ester | Soluble | Qualitative data for the L-isomer suggests good solubility. |

| Acetone | Ketone | Soluble | Qualitative data for the L-isomer suggests good solubility. |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | Expected to be soluble | A common solvent for peptide synthesis, generally effective for dissolving Boc-protected amino acids. |

| N-Methyl-2-pyrrolidone (NMP) | Aprotic Polar | Expected to be soluble | A strong solvent often used for less soluble building blocks in peptide synthesis. |

| Methanol / Ethanol | Protic Polar | Expected to be soluble | The polarity of the pyridyl group and the amino acid backbone should allow for solubility. |

Note: The solubility of the D- and L-isomers of an amino acid derivative is generally very similar. The qualitative data for the L-isomer, Boc-L-3-Pal-OH, provides a strong indication of the expected solubility for this compound.

Experimental Protocol: Determining Solubility via the Shake-Flask Method with HPLC Quantification

This protocol describes a standardized "excess solid" method to accurately determine the solubility of this compound in a specific organic solvent.

Objective: To quantify the equilibrium solubility of this compound in a selected organic solvent at a defined temperature.

Materials:

-

This compound (solid powder)

-

High-purity organic solvent of choice

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains is crucial.

-

Add a known volume of the chosen organic solvent to the vial.

-

Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.

-

-

Sample Preparation for Analysis:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove all undissolved particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Inject these standards into the HPLC to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the diluted, filtered sample into the HPLC.

-

Concentration Determination: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

-

Visualization of Workflow: Incorporation of this compound in Peptide Synthesis

The following diagram illustrates a typical workflow for the incorporation of an unnatural amino acid, such as this compound, into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl protection strategy.

Caption: Workflow for this compound incorporation in SPPS.

This diagram outlines the cyclical nature of solid-phase peptide synthesis. The process begins with the attachment of the first amino acid to a solid support, followed by a series of deprotection, neutralization, and coupling steps. The incorporation of this compound follows the same fundamental procedure as for standard proteinogenic amino acids. The cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and subsequent purification.

In-depth Technical Guide: Stability of Boc-D-3-Pal-OH at Different pH Values

A comprehensive analysis for researchers, scientists, and drug development professionals.

The stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical factor in drug development and manufacturing. Understanding how pH affects the chemical integrity of a compound is fundamental for ensuring its quality, efficacy, and safety. This technical guide focuses on the stability of Boc-D-3-Pal-OH, a derivative of the amino acid alanine, under various pH conditions.

Currently, publicly available scientific literature and technical data sheets do not provide specific quantitative data on the stability of this compound at different pH values. While general principles of the stability of the tert-butyloxycarbonyl (Boc) protecting group are well-established, specific kinetic data for the hydrolysis or degradation of this compound under varying pH conditions is not readily accessible.

The Boc protecting group is known to be labile under acidic conditions, leading to its removal and the formation of the free amine, carbon dioxide, and tert-butanol. Conversely, it is generally stable to most nucleophiles and bases.

This guide will outline the theoretical degradation pathways, propose detailed experimental protocols for assessing pH stability, and provide a framework for presenting the resulting data.

Theoretical Degradation Pathways

The primary degradation pathway for this compound in aqueous solutions at varying pH is expected to be the hydrolysis of the Boc group.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbamate group is protonated, making it susceptible to cleavage. This results in the formation of the free D-3-pyridylalanine, carbon dioxide, and a tert-butyl cation, which is then quenched to form tert-butanol. The rate of this hydrolysis is expected to increase as the pH decreases.

-

Base-Catalyzed Hydrolysis: While generally more stable under basic conditions, prolonged exposure to high pH, especially at elevated temperatures, could potentially lead to hydrolysis of the carbamate, though this is significantly slower than acid-catalyzed cleavage.

The logical relationship for the primary degradation pathway is illustrated below:

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Proposed Experimental Protocols for pH Stability Testing

To generate the necessary stability data, a systematic study should be conducted. The following experimental workflow is proposed:

Caption: Proposed experimental workflow for pH stability testing.

2.1. Materials and Reagents

-

This compound (purity >98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate, citrate, and borate buffer components

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid and sodium hydroxide (for pH adjustment)

2.2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

2.3. Preparation of Buffers

A series of buffers spanning a wide pH range should be prepared. For example:

-

pH 2.0: 0.01 M HCl

-

pH 4.0: 0.05 M Acetate buffer

-

pH 7.0: 0.05 M Phosphate buffer

-

pH 9.0: 0.05 M Borate buffer

-

pH 12.0: 0.01 M NaOH

The ionic strength of the buffers should be kept constant.

2.4. Sample Preparation and Stressing

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL. The final concentration of acetonitrile should be kept low (e.g., <5%) to minimize its effect on stability.

-

Incubate the samples at controlled temperatures (e.g., 25°C and 40°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

If necessary, quench the degradation by adjusting the pH to neutral before analysis.

2.5. Analytical Method

A stability-indicating HPLC-UV method should be developed and validated.

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of this compound (likely around 260 nm due to the pyridine ring).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

The method must be able to separate the parent compound from its potential degradation products.

Data Presentation

The quantitative data obtained from the stability study should be summarized in clear and structured tables.

Table 1: Percentage of this compound Remaining at 25°C

| Time (hours) | pH 2.0 | pH 4.0 | pH 7.0 | pH 9.0 | pH 12.0 |

|---|---|---|---|---|---|

| 0 | 100 | 100 | 100 | 100 | 100 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 |

| 48 | | | | | |

Table 2: Percentage of this compound Remaining at 40°C

| Time (hours) | pH 2.0 | pH 4.0 | pH 7.0 | pH 9.0 | pH 12.0 |

|---|---|---|---|---|---|

| 0 | 100 | 100 | 100 | 100 | 100 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 |

| 48 | | | | | |

Table 3: Calculated Degradation Rate Constants (k) and Half-life (t½) at 40°C

| pH | Rate Order | Rate Constant (k) (hour⁻¹) | Half-life (t½) (hours) |

|---|---|---|---|

| 2.0 | |||

| 4.0 | |||

| 7.0 | |||

| 9.0 |

| 12.0 | | | |

Conclusion

While specific stability data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for conducting the necessary studies. Based on the general chemistry of the Boc-protecting group, it is anticipated that this compound will exhibit significant degradation in acidic media, with increasing stability as the pH becomes neutral and basic. The proposed experimental protocols and data presentation formats will enable researchers to systematically evaluate the pH-stability profile of this compound, a critical step in its potential development as a pharmaceutical agent or intermediate. The generation of such data is essential for determining appropriate formulation strategies, storage conditions, and shelf-life.

Technical Guide to the Spectroscopic Characterization of Boc-D-3-Pal-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides an in-depth overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-D-3-(3-pyridyl)alanine (Boc-D-3-Pal-OH), a key building block in peptide synthesis and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the verification of the chemical structure and purity of this compound in research and development settings.

Chemical Structure and Physical Properties

This compound is an N-terminally protected derivative of the unnatural amino acid D-3-pyridylalanine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the amine terminus during peptide bond formation.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 266.29 g/mol |

| CAS Number | 98266-33-2 |

| Appearance | White to off-white powder |

| Melting Point | 134-148 °C[1][] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on typical values for similar Boc-protected amino acids and pyridyl-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the Boc group, the pyridyl ring, and the amino acid backbone.

Table 2.1.1: ¹H NMR Data (Expected Chemical Shifts)

Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Pyridyl H-2 |

| ~8.4 | d | 1H | Pyridyl H-6 |

| ~7.6 | d | 1H | Pyridyl H-4 |

| ~7.3 | dd | 1H | Pyridyl H-5 |

| ~5.0 | d | 1H | NH |

| ~4.5 | m | 1H | α-CH |

| ~3.2 | m | 2H | β-CH₂ |

| ~1.4 | s | 9H | Boc (CH₃)₃ |

Table 2.1.2: ¹³C NMR Data (Expected Chemical Shifts)

Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Carboxylic acid) |

| ~155 | C=O (Boc) |

| ~150 | Pyridyl C-2 |

| ~148 | Pyridyl C-6 |

| ~137 | Pyridyl C-4 |

| ~134 | Pyridyl C-3 |

| ~124 | Pyridyl C-5 |

| ~80 | Boc C(CH₃)₃ |

| ~55 | α-CH |

| ~36 | β-CH₂ |

| ~28 | Boc (CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, carbamate, and aromatic functionalities.

Table 2.2.1: IR Absorption Data (Expected Frequencies)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Carbamate) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc group) |

| ~1520 | Medium | N-H bend |

| ~1600, ~1480 | Medium-Weak | C=C and C=N stretches (Pyridyl ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a common technique for the analysis of amino acid derivatives.

Table 2.3.1: Mass Spectrometry Data

| Technique | Mode | Expected m/z | Assignment |

| ESI | Positive | 267.13 | [M+H]⁺ |

| ESI | Positive | 289.11 | [M+Na]⁺ |

| ESI | Positive | 211.09 | [M-C₄H₈+H]⁺ (loss of isobutylene) |

| ESI | Positive | 167.08 | [M-Boc+H]⁺ |

| ESI | Negative | 265.11 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may depend on the solubility of the compound.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a typical experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

ESI-MS Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote ionization.[3]

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition:

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve good signal intensity and stability.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Strategic Integration of Boc-D-3-Pal-OH in Peptidomimetics Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids is a cornerstone of modern peptidomimetics design, enabling the development of therapeutic candidates with enhanced potency, stability, and selectivity. Among these, Boc-D-3-Pal-OH, a Boc-protected D-amino acid derivative of 3-pyridylalanine, has emerged as a critical building block in the creation of potent peptide antagonists. This technical guide provides an in-depth exploration of the role of this compound in peptidomimetics, detailing its application in key therapeutic areas, experimental protocols for its use, and the signaling pathways influenced by the resulting peptidomimetics.

Core Concepts and Applications

This compound is an alanine derivative featuring a 3-pyridyl group on the side chain and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[1][2] Its D-configuration provides inherent resistance to enzymatic degradation, a crucial attribute for improving the in vivo half-life of peptide-based drugs.[3] The 3-pyridyl moiety, with its unique electronic and steric properties, facilitates key interactions with biological targets, often leading to enhanced binding affinity and receptor subtype selectivity.[4]

The primary applications of this compound in drug design and development include its use as a cornerstone in peptide-based drug synthesis to enhance the stability and bioavailability of peptide sequences.[2] It is particularly prominent in the design of antagonists for G protein-coupled receptors (GPCRs), such as the Gonadotropin-Releasing Hormone (GnRH) receptor and Somatostatin receptors.[1][4]

Quantitative Data on Peptidomimetics Incorporating D-3-Pyridylalanine

The inclusion of D-3-pyridylalanine (D-3-Pal) in peptidomimetics has a quantifiable impact on their biological activity. The following tables summarize key quantitative data for GnRH antagonists and Somatostatin analogs incorporating this critical amino acid.

Table 1: In Vitro Activity of GnRH Antagonists Containing D-3-Pyridylalanine

| Compound/Analog | Receptor | Assay Type | IC50 (nM) | Reference(s) |

| [Ac-D2Nal¹,D4Cpa²,D3Pal ³,Ser⁴,Aph(LHor)⁵,DAph(Cbm)⁶,Leu⁷,Ilys⁸,Pro⁹,DAla¹⁰-NH₂] (Degarelix) | human GnRH-R | Reporter Gene Assay | 1.65 | [2] |

| [(D2-OMe-5Pal)³]Degarelix | human GnRH-R | Reporter Gene Assay | 5.22 | [2] |

| [(L2-OMe-5Pal)³]Degarelix | human GnRH-R | Reporter Gene Assay | 36.95 | [2] |

Note: This table demonstrates the superior potency of the D-3-Pal containing antagonist compared to its L-isomer and a methoxy-substituted analog.

Table 2: In Vivo Activity of GnRH Antagonists Containing D-3-Pyridylalanine in Rats

| Compound/Analog | Dose (s.c.) | Effect | Reference(s) |

| [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal ³,D-Arg⁶,D-Ala¹⁰]-LHRH | 500 ng | 100% inhibition of ovulation | [5] |

| [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal ³,D-Arg⁶,D-Ala¹⁰]-LHRH | 250 ng | 57% inhibition of ovulation | [5] |

| [N-Ac-3,4-diC1-D-Phe¹,pC1-D-Phe²,D-3-Pal ³,D-Arg⁶,D-Ala¹⁰]-LHRH | 500 ng | 82% inhibition of ovulation | [5] |

Table 3: In Vitro Binding Affinity of Somatostatin Receptor Subtype 2 (SST₂R) Antagonists

| Compound/Analog | K D (nM) | IC50 (nM) | Reference(s) |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal ³]-LM3 | 0.18 ± 0.02 | 2.5-fold higher than reference | [6] |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal ³]-LM3 | 0.15 ± 0.01 | 2.5-fold higher than reference | [6] |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal ³]-LM3 | 0.11 ± 0.01 | Similar to reference | [6] |

| [¹⁷⁷Lu]Lu-DOTA-LM3 (Reference) | 0.09 ± 0.02 | - | [6] |

Note: This table highlights the comparable high affinity of pyridylalanine-containing somatostatin antagonists to the reference compound.

Experimental Protocols

The synthesis and evaluation of peptidomimetics containing this compound involve a series of well-established laboratory procedures.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide incorporating this compound.

1. Resin Preparation:

- Select a suitable resin, such as a PAM (phenylacetamidomethyl) resin for C-terminal carboxylic acids or a MBHA (p-methylbenzhydrylamine) resin for C-terminal amides.

- Swell the resin in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

2. First Amino Acid Coupling:

- For PAM resin, couple the first Boc-protected amino acid as a cesium salt to the resin.

- For MBHA resin, the first amino acid is typically pre-loaded.

3. Peptide Chain Elongation (Iterative Cycle):

- Deprotection: Remove the Boc group from the N-terminal amino acid by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes. A short pre-wash with the TFA/DCM solution for 5 minutes is recommended.[7]

- Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.

- Coupling of this compound:

- Dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in N,N-dimethylformamide (DMF).

- Add DIEA (4-8 equivalents) to the activation mixture.

- Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

- Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling step may be necessary.

- Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution, such as acetic anhydride and DIEA in DMF.

- Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection:

- Once the peptide synthesis is complete, wash the resin thoroughly with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail, typically containing a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole, ethanedithiol) to protect sensitive side chains. The specific cocktail depends on the amino acid composition of the peptide.

- After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

5. Purification and Characterization:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

- Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Protocol 2: Radioligand Binding Assay for GnRH Receptor

This protocol describes a competitive binding assay to determine the affinity of a peptidomimetic for the GnRH receptor.

1. Membrane Preparation:

- Culture cells expressing the GnRH receptor (e.g., HEK293 cells stably transfected with the human GnRH receptor).

- Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

- Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes.

- Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Assay Setup:

- In a 96-well plate, add a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-triptorelin) to each well.

- Add increasing concentrations of the unlabeled test peptidomimetic.

- Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled GnRH agonist).

3. Incubation and Filtration:

- Add the prepared cell membranes to each well to initiate the binding reaction.

- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

- Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

- Wash the filters with cold assay buffer to remove unbound radioligand.

4. Data Analysis:

- Measure the radioactivity retained on the filters using a scintillation counter.

- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

- Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 3: cAMP Functional Assay for Somatostatin Receptors

This assay measures the ability of a somatostatin analog to inhibit adenylyl cyclase activity.

1. Cell Culture and Plating:

- Culture cells expressing the somatostatin receptor of interest (e.g., CHO-K1 cells expressing human SSTR2).

- Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Assay Procedure:

- Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

- Add increasing concentrations of the test somatostatin analog.

- Stimulate adenylyl cyclase with a fixed concentration of forskolin.

- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

3. cAMP Measurement:

- Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).

4. Data Analysis:

- Plot the cAMP concentration as a function of the logarithm of the agonist concentration.

- Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Signaling Pathways and Experimental Workflows

The peptidomimetics designed with this compound exert their effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and interpreting experimental results.

Experimental Workflow for Peptidomimetic Drug Discovery

The development of a peptidomimetic from a lead peptide to a drug candidate follows a structured workflow.

Signaling Pathway for GnRH Receptor Antagonists

GnRH receptor antagonists containing D-3-Pal block the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

Signaling Pathway for Somatostatin Receptor 2 (SSTR2) Antagonists

Somatostatin analogs incorporating 3-pyridylalanine can act as antagonists at SSTR2, which is often overexpressed in neuroendocrine tumors. By blocking the receptor, these peptidomimetics can inhibit tumor growth and hormone secretion.

Signaling Pathway for μ-Opioid Receptor (MOR) Agonists

The incorporation of D-amino acids like D-3-Pal can also be explored in the design of opioid receptor ligands for pain management. The following diagram illustrates the canonical signaling pathways of the μ-opioid receptor.

Conclusion

This compound is a valuable and versatile tool in the arsenal of the medicinal chemist for the design of advanced peptidomimetics. Its strategic incorporation can lead to significant improvements in the potency, stability, and pharmacokinetic profiles of peptide-based drug candidates. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this unnatural amino acid in their pursuit of novel and effective therapeutics. As our understanding of receptor-ligand interactions and signaling pathways continues to evolve, the rational design of peptidomimetics incorporating building blocks like this compound will undoubtedly play an increasingly important role in the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Screen Quest™ Live Cell Somatostatin receptor 1 (SSTR1) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]

- 5. Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. giffordbioscience.com [giffordbioscience.com]

The Enduring Utility of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of peptides and other complex molecules containing amino acids.[1] Its widespread adoption is a testament to its reliability, ease of introduction, and, most notably, its facile removal under specific acidic conditions, which allows for strategic and selective deprotection in multi-step synthetic routes.[2] This technical guide provides an in-depth exploration of the Boc protecting group, from its fundamental chemical principles to practical experimental protocols and its role in sophisticated synthetic strategies.

Core Principles of the Boc Protecting Group

The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino functionality of an amino acid.[1] This prevents unwanted side reactions during peptide bond formation. The stability of the Boc group under a wide range of non-acidic conditions makes it an invaluable tool in organic synthesis.[2]

Orthogonality in Peptide Synthesis

A key concept in multi-step synthesis is "orthogonal protection," which refers to the use of multiple protecting groups that can be removed under distinct conditions without affecting each other.[3] The Boc group is a central player in such strategies. For instance, it is frequently used in conjunction with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for the selective deprotection of either the N-terminus or specific side chains.[3][4] This orthogonality is crucial for the synthesis of complex peptides with branched structures or post-translational modifications.[4]

Mechanism of Boc Protection and Deprotection

A thorough understanding of the reaction mechanisms for the introduction and removal of the Boc group is essential for optimizing reaction conditions and troubleshooting synthetic challenges.

Boc Protection of Amino Acids

The most common method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[1] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[7]

Mechanism of Boc protection of an amino acid.

Boc Deprotection (Acidolysis)

The removal of the Boc group is achieved under acidic conditions, a process known as acidolysis.[8] The most commonly used reagent for this purpose is trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[9][10] The mechanism involves the following steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[9]

-

Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9]

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to release carbon dioxide gas and the free amine.[9]

-

Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture, forming the corresponding salt (e.g., trifluoroacetate salt).[9]

Due to the generation of the reactive tert-butyl cation, scavengers such as anisole, thioanisole, or dithiothreitol (DTT) are often added to the deprotection mixture to prevent unwanted side reactions, such as the alkylation of sensitive amino acid side chains like methionine and tryptophan.[11][12]

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection

The efficiency of Boc protection can vary depending on the amino acid and the reaction conditions employed. The following table summarizes typical conditions and reported yields for the Boc protection of several common amino acids.

| Amino Acid | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Glycine | Boc₂O | Triethylamine | Dioxane/Water | 2 | Room Temp | Excellent | [13] |

| Alanine | Boc₂O | Sodium Bicarbonate | Dioxane/Water | 12 | Room Temp | >95 | [14] |

| Valine | Boc-OSu | Triethylamine | DMF | 96 | Room Temp | 96.4 | [15] |

| Various | Boc₂O | None | Water/Acetone | 0.13-0.2 | Room Temp | 92-96 | [12] |

Experimental Protocols

The following are detailed protocols for the protection and deprotection of amino acids using the Boc group.

Protocol for Boc Protection of an Amino Acid using Boc₂O

This protocol is a general procedure and may require optimization for specific amino acids.

Materials:

-

Amino Acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

5% aqueous citric acid solution or dilute HCl

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water containing 1.5 equivalents of triethylamine.[13]

-

To this solution, add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring at room temperature.[13]

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

-

Dilute the reaction mixture with water and extract with ethyl acetate to remove any unreacted Boc₂O and byproducts.[13]

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution or dilute HCl.[13]

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[13]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Boc-protected amino acid.

-

The product can be further purified by recrystallization if necessary.

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

Boc-protected amino acid or peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavenger (e.g., anisole, dithiothreitol), if necessary

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.[9]

-

If the substrate contains sensitive residues (e.g., Trp, Met, Cys), add a suitable scavenger (e.g., 2.5% v/v anisole).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TFA in DCM (typically 25-50% v/v) to the stirred solution.[9]

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Precipitate the deprotected amino acid or peptide salt by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol for Boc Deprotection using HCl in Dioxane

This method is often preferred for its selectivity in certain contexts.[7]

Materials:

-

Boc-protected amino acid or peptide

-

4 M HCl in anhydrous dioxane

Procedure:

-

Dissolve the Boc-protected compound in a minimal amount of a suitable co-solvent if necessary, then add 4 M HCl in dioxane.[1][7]

-

Stir the reaction mixture at room temperature for 30 minutes.[1][7]

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Side Reactions and Mitigation Strategies

While Boc chemistry is generally robust, several side reactions can occur, particularly during the deprotection step.

-

Alkylation: The tert-butyl cation generated during acidolysis can alkylate nucleophilic side chains, such as those of methionine and tryptophan.[11] This can be minimized by the addition of scavengers to the deprotection cocktail.[12]

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide derivative, especially under acidic or basic conditions.[16] In Boc-based synthesis, using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can significantly reduce this side reaction.[16]

-

Diketopiperazine Formation: This side reaction is more prevalent at the dipeptide stage, particularly in Fmoc-based synthesis, but can also occur in Boc chemistry.[16] In Boc-based synthesis, utilizing in situ neutralization protocols can suppress diketopiperazine formation.[16]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using Boc-protection strategy.

Workflow for dipeptide synthesis using Boc chemistry.

Conclusion

The Boc protecting group remains an indispensable tool in the arsenal of synthetic chemists, particularly in the fields of peptide synthesis and drug development. Its predictable reactivity, stability under a variety of conditions, and well-established protocols for its introduction and removal make it a reliable choice for protecting amino functionalities. A comprehensive understanding of the underlying mechanisms, potential side reactions, and appropriate experimental conditions is paramount for the successful application of Boc chemistry in the synthesis of complex, high-purity molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. fiveable.me [fiveable.me]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boc-Gly-OH | 4530-20-5 | BLG-2054 | Biosynth [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]

- 15. prepchem.com [prepchem.com]

- 16. peptide.com [peptide.com]

The Architectural Revolution in Peptide Design: A Guide to Non-Natural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nnAAs) into peptides represents a paradigm shift in peptide design, unlocking a vast chemical space beyond the confines of the 20 proteinogenic amino acids. This strategic expansion of the peptide backbone and side-chain repertoire offers unprecedented control over conformational stability, proteolytic resistance, and target-binding affinity. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of nnAAs in the design of next-generation peptide therapeutics and research tools.

Enhancing Peptide Properties with Non-Natural Amino Acids: A Quantitative Overview

The introduction of nnAAs can dramatically improve the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key quantitative data from various studies, highlighting the impact of specific nnAAs on binding affinity and proteolytic stability.

Table 1: Impact of Non-Natural Amino Acids on Target Binding Affinity

| Peptide/Target | Non-Natural Amino Acid | Modification | Binding Affinity (Kd) | Fold Improvement |

| p53-MDM2 | Stapled α-helical peptide | Hydrocarbon stapling | 38 ± 3 nM | 2.7[1] |

| 14-3-3ζ protein | AdCe (non-natural amino acid) | Substitution | 38 ± 3 nM | 2.7[1] |

| MDM2/MDMX | Stapled PDI analog | Photoinduced cycloaddition | IC50 up to 7-fold lower vs. linear | Up to 7[2] |

| Calcineurin | PxIxIT peptide mimics | Various nnAA substitutions | Kd in low µM to nM range | Varies[3] |

Table 2: Enhancement of Proteolytic Stability with Non-Natural Amino Acids

| Peptide | Non-Natural Amino Acid | Protease(s) | Half-life / % Remaining | Fold Improvement |

| LfcinB-derived peptide | Diphenylalanine, 1-naphthyl-phenylalanine, etc. | Trypsin, Pepsin | Increased resistance | Not quantified[4] |

| Various peptides | N-terminal Acetylated β-amino acid | Cell-derived proteases | Significantly reduced degradation | Not quantified[5] |

| α,β-peptides | β-amino acids | Trypsin, Chymotrypsin | No proteolysis after 36h | Complete resistance[6] |

| Mixed α,β-peptides | β-amino acids | Pronase | Slow degradation | Increased stability[7] |

| Oxytocin analogs | Nα-methylation, β3-homo amino acid | Intestinal peptidases | t1/2SIF = 2.8 ± 0.2 h (desmopressin) | Significantly improved[8] |

Key Experimental Protocols

Detailed and robust experimental protocols are critical for the successful synthesis and evaluation of peptides containing non-natural amino acids.

Protocol 1: Incorporation of a Non-Natural Amino Acid via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a commercially available Fmoc-protected non-natural amino acid into a peptide sequence using a standard automated peptide synthesizer.

Materials:

-

Fmoc-protected non-natural amino acid

-

Standard Fmoc-protected proteinogenic amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or equivalent coupling activator

-

20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid (typically the C-terminal residue) to the resin using DIC and OxymaPure in DMF.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

-

Washing: Wash the resin extensively with DMF to remove piperidine and byproducts.

-

Coupling:

-

For standard proteinogenic amino acids, follow the synthesizer's default coupling protocols.

-

For the non-natural amino acid, dissolve the Fmoc-nnAA-OH in DMF with DIC and OxymaPure. Allow this mixture to pre-activate for a few minutes before adding it to the deprotected peptide-resin. The coupling time may need to be extended compared to standard amino acids to ensure complete reaction. A double coupling step is often recommended.

-

-

Washing: Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Assessing Proteolytic Stability of Peptides

This protocol describes a general method for evaluating the stability of a peptide in the presence of proteases.

Materials:

-

Purified peptide containing a non-natural amino acid

-

Control peptide (with only natural amino acids)

-

Protease solution (e.g., trypsin, chymotrypsin, or a complex mixture like human serum or intestinal fluid)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Reaction Setup:

-

Prepare stock solutions of the test and control peptides in the reaction buffer.

-

In a microcentrifuge tube, mix the peptide solution with the protease solution to a final desired concentration. A typical starting point is a 1:100 enzyme-to-substrate ratio (w/w).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

-

Analysis:

-

Analyze each quenched sample by RP-HPLC. The peak corresponding to the intact peptide will decrease over time as it is degraded.

-

Integrate the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time.

-

-

Data Interpretation:

-

Calculate the half-life (t1/2) of the peptide under the specific assay conditions.

-

Compare the half-life of the peptide containing the non-natural amino acid to the control peptide to quantify the improvement in stability.

-

Optionally, collect the degradation products from the HPLC and analyze them by mass spectrometry to identify the cleavage sites.

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Graphviz diagrams provide a clear visual representation of complex biological pathways and experimental procedures.

Caption: Workflow for the synthesis and evaluation of peptides containing non-natural amino acids.

A compelling example of nnAA application is the development of "stapled" peptides to inhibit the p53-MDM2 interaction, a critical pathway in cancer biology.[2][9][10] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By stabilizing the α-helical conformation of a p53-derived peptide through hydrocarbon stapling (a type of nnAA), its binding to MDM2 is enhanced, preventing p53 degradation and restoring its tumor-suppressive function.

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide containing non-natural amino acids.

Conclusion

The strategic incorporation of non-natural amino acids has moved beyond a niche academic exercise to become a cornerstone of modern peptide drug discovery and chemical biology. By providing the tools to overcome the inherent limitations of natural peptides, nnAAs empower researchers to design molecules with enhanced therapeutic potential. The continued development of novel nnAA building blocks and synthetic methodologies promises to further expand the capabilities of peptide-based interventions for a wide range of diseases.

References

- 1. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Cell-Permeable Stapled Peptide Dual Inhibitors of the p53-Mdm2/Mdmx Interactions via Photoinduced Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative mapping of protein-peptide affinity landscapes using spectrally encoded beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the stapled p53 peptide bound to Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-D-3-Pal-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-3-Pal-OH, the N-α-tert-butyloxycarbonyl protected form of D-3-pyridylalanine, is a non-proteinogenic amino acid derivative of significant interest in the field of peptide chemistry and drug discovery. Its incorporation into peptide sequences can impart unique structural and functional properties, leading to enhanced biological activity, improved metabolic stability, and increased aqueous solubility.[1][2] The pyridine ring in its side chain offers a site for potential chemical modification and can influence the overall conformation and receptor binding affinity of the resulting peptide.[3][]

These application notes provide a comprehensive guide for the effective utilization of this compound in Boc-based solid-phase peptide synthesis (SPPS). Detailed protocols for its incorporation, potential challenges, and relevant quantitative data are presented to assist researchers in the successful synthesis of peptides containing this valuable building block.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for handling, storage, and reaction setup.

| Property | Value |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid |

| Synonyms | Boc-D-Ala(3'-pyridyl)-OH, Boc-(R)-2-amino-3-(3'-pyridyl)propanoic acid, Boc-D-3-Pyridylalanine, this compound |

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.29 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 98% (HPLC) |

| Melting Point | 134-148 °C |

| Storage | 2-8 °C |

Applications in Peptide Synthesis

The unique characteristics of the D-3-pyridylalanine residue make this compound a valuable tool for peptide chemists aiming to modulate the properties of their target molecules.

-

Enhanced Biological Activity: The incorporation of D-3-pyridylalanine can alter the peptide's interaction with biological targets. For instance, the substitution of phenylalanine with 3-pyridylalanine in the opioid peptide deltorphin I resulted in analogs with modified binding affinities for opioid receptors.[1] This highlights its potential in structure-activity relationship (SAR) studies for designing more potent and selective peptide-based drugs.

-

Improved Physicochemical Properties: The hydrophilic nature of the pyridine ring can enhance the aqueous solubility of peptides, which is often a challenge in peptide drug development.[2] Furthermore, the D-configuration of the amino acid provides steric hindrance that can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of the peptide.[3]

-

Conformational Constraints: The aromatic and somewhat bulky nature of the pyridyl side chain can introduce conformational constraints within the peptide backbone. This can stabilize specific secondary structures, such as β-turns, which are often crucial for receptor recognition and binding.[3]

Experimental Protocols

The following section details the key experimental procedures for the successful incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols are based on standard Boc chemistry principles and may require optimization depending on the specific peptide sequence and scale of the synthesis.

Resin Selection and Preparation

The choice of resin is dependent on whether the desired peptide will have a C-terminal acid or amide.

-

For C-terminal amides: MBHA (4-methylbenzhydrylamine) or BHA (benzhydrylamine) resins are commonly used.[5]

-

For C-terminal acids: PAM (phenylacetamidomethyl) or Merrifield resins are the standard choices.[5]

Protocol for Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add dichloromethane (DCM) to the resin and allow it to swell for 20-30 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with dimethylformamide (DMF) to prepare it for the first coupling step.

N-α-Boc Deprotection

The temporary Boc protecting group is removed at the beginning of each coupling cycle using a moderately acidic solution.

Protocol for Boc Deprotection:

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

-

Agitate the mixture for 1-2 minutes and then drain the solution.

-

Add a fresh portion of 50% TFA/DCM and agitate for an additional 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) followed by isopropanol (IPA) (2-3 times) and then DCM (3-5 times) to remove residual acid.

Neutralization

The protonated N-terminal amine resulting from the deprotection step must be neutralized to the free amine before the next coupling reaction can proceed.